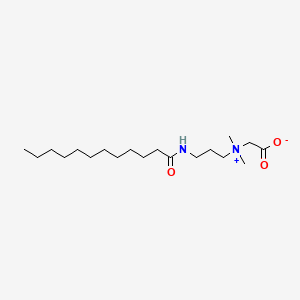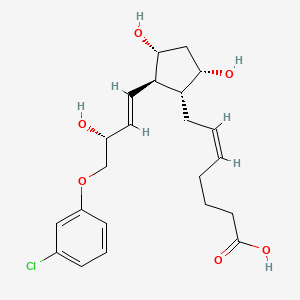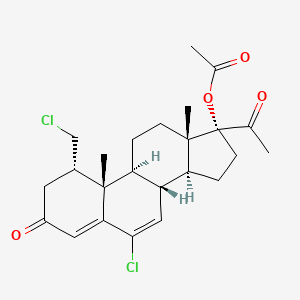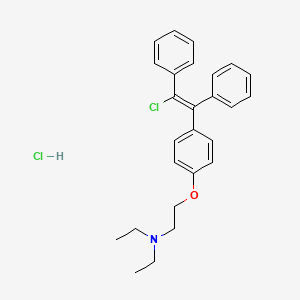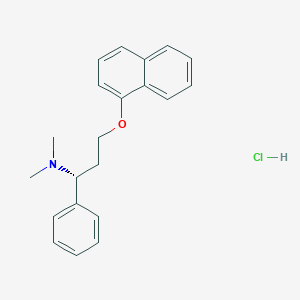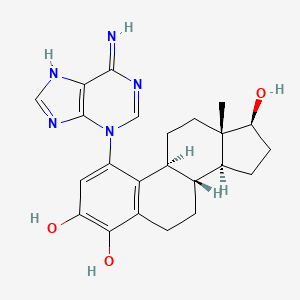
4-Hydroxyestradiol-1-N3-Adenine
Übersicht
Beschreibung
4-Hydroxy Estradiol 1-N3-Adenine is a biochemical compound with the molecular formula C23H27N5O3 and a molecular weight of 421.49. It is a derivative of estradiol, a primary female sex hormone, and adenine, a nucleobase found in DNA and RNA. This compound is primarily used in research settings, particularly in studies related to hormone metabolism and DNA interactions .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Estradiol 1-N3-Adenine has several scientific research applications, including:
Chemistry: Used as a model compound to study hormone metabolism and DNA interactions.
Biology: Investigated for its role in cellular processes and its interactions with DNA.
Medicine: Studied for its potential therapeutic applications, particularly in hormone-related diseases and cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
Target of Action
The primary targets of 4-Hydroxy Estradiol 1-N3-Adenine are neuronal cells and DNA . This compound, a metabolite of estrone, has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It also reacts with DNA to form depurinating adducts .
Mode of Action
4-Hydroxy Estradiol 1-N3-Adenine interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This is achieved through SIRT1-mediated deacetylation of p53 . The compound also reacts with adenine and guanine in DNA to form depurinating adducts .
Biochemical Pathways
The main biochemical pathway affected by 4-Hydroxy Estradiol 1-N3-Adenine is estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interaction with DNA also affects numerous signaling pathways involved in neoplastic transformation .
Pharmacokinetics
It is known that estrogens, including this compound, circulate bound to sex hormone-binding globulin and albumin .
Result of Action
The result of the action of 4-Hydroxy Estradiol 1-N3-Adenine is a strong protective effect against oxidative neuronal damage . It has been found to be more effective than 17β-estradiol in protecting against oxidative neurotoxicity . The compound’s interaction with DNA leads to the formation of depurinating adducts .
Action Environment
The action of 4-Hydroxy Estradiol 1-N3-Adenine can be influenced by various environmental factors. For instance, oxidative stress, an important etiological factor in the development of neurodegenerative diseases, can enhance the neuroprotective effect of this compound . Additionally, the compound’s action can be affected by the presence of high concentrations of glutamate, an excitatory neurotransmitter that induces cellular oxidative stress .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Estradiol 1-N3-Adenine interacts with various enzymes, proteins, and other biomolecules. It is involved in estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interactions with these biomolecules contribute to its role in biochemical reactions .
Cellular Effects
4-Hydroxy Estradiol 1-N3-Adenine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a strong neuroprotective effect against oxidative neurotoxicity .
Molecular Mechanism
The mechanism of action of 4-Hydroxy Estradiol 1-N3-Adenine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, neuroprotection by 4-Hydroxy Estradiol 1-N3-Adenine involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Dosage Effects in Animal Models
The effects of 4-Hydroxy Estradiol 1-N3-Adenine vary with different dosages in animal models
Metabolic Pathways
4-Hydroxy Estradiol 1-N3-Adenine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it is involved in estrogen 4-hydroxylation, a major metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Estradiol 1-N3-Adenine typically involves the reaction of 4-hydroxy estradiol with adenine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the research .
Industrial Production Methods
Industrial production of 4-Hydroxy Estradiol 1-N3-Adenine is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy Estradiol 1-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adenine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives. These products are often studied for their biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy Estrone: Another hydroxylated estrogen metabolite with similar biological activity.
2-Hydroxy Estradiol: A related compound with different hydroxylation patterns and biological effects.
4-Hydroxy Estradiol: The parent compound of 4-Hydroxy Estradiol 1-N3-Adenine, used in similar research applications
Uniqueness
4-Hydroxy Estradiol 1-N3-Adenine is unique due to its dual nature, combining the properties of both estradiol and adenine. This dual functionality allows it to interact with both hormone receptors and DNA, making it a valuable tool in research studies focused on hormone metabolism and DNA interactions .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSSPVGVAZWDZ-GXPADDFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857770 | |
| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428506-88-1 | |
| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


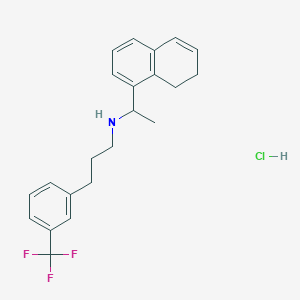
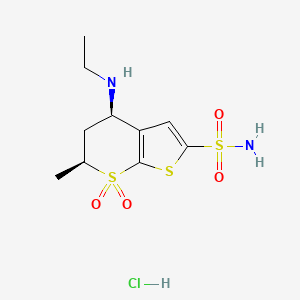
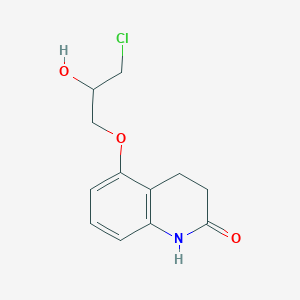
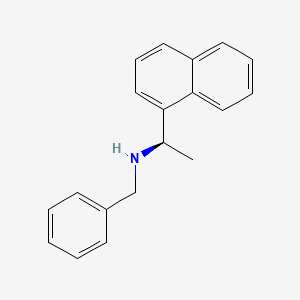
![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)
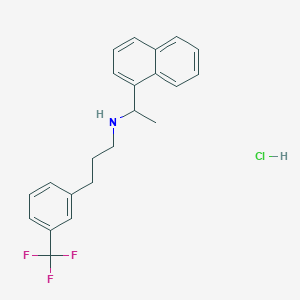

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)
